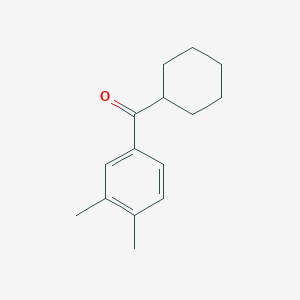

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE

Übersicht

Beschreibung

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE is an organic compound with the molecular formula C15H20O. It is a white crystalline solid with a melting point of 70-72°C. This compound is known for its unique structure, which combines a cyclohexyl group with a 3,4-dimethylphenyl group, connected through a methanone (ketone) functional group. It is widely used in various fields, including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3,4-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The product is then purified through recrystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Cyclohexyl 3,4-dimethylphenyl ketone serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions, including:

- Oxidation : The ketone group can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : It can be reduced to secondary alcohols using reducing agents such as sodium borohydride.

- Substitution Reactions : The aromatic ring can engage in electrophilic substitution reactions like nitration and halogenation.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, suggesting potential therapeutic uses.

Medicine

This compound is being studied for its potential in drug development:

- Oncology Applications : It has been utilized in developing novel anti-cancer agents. For instance, the compound di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), derived from this ketone, has shown promising results against neuroblastoma both in vitro and in vivo. DpC demonstrated significant inhibition of tumor growth and increased tumor necrosis factor-alpha (TNFα) levels, which may enhance immune response against cancer cells.

Industrial Applications

In industrial contexts, this compound is utilized for:

Wirkmechanismus

The mechanism of action of CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

CYCLOHEXYL 3,4-DIMETHYLPHENYL KETONE can be compared with other similar compounds, such as:

Cyclohexyl(4-hydroxyphenyl)methanone: Differing by the presence of a hydroxyl group on the aromatic ring, which can significantly alter its reactivity and biological activity.

Cyclohexyl(3-hydroxyphenyl)methanone:

Cyclohexyl(2-hydroxyphenyl)methanone: Another isomer with distinct reactivity due to the position of the hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

Cyclohexyl 3,4-dimethylphenyl ketone (CAS Number: 133047-84-4) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀O

- Molecular Weight : 216.32 g/mol

- Density : 1.001 g/cm³

- Boiling Point : 342.4 °C at 760 mmHg

- Flash Point : 146.2 °C

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, although it was more potent against Gram-positive strains. The minimal inhibitory concentration (MIC) values ranged from 250 µg/mL to >1000 µg/mL depending on the bacterial species tested .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 250 | 500 |

| Micrococcus luteus | 250 | 500 |

| Escherichia coli | >1000 | >1000 |

| Bordetella bronchiseptica | 500 | 1000 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly through its interaction with cellular pathways involved in tumor growth. The compound has been shown to induce apoptosis in cancer cell lines and inhibit cell proliferation by modulating key signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The ketone functional group can form hydrogen bonds with enzymes and receptors, influencing their activity and stability. Additionally, the aromatic structure contributes to hydrophobic interactions that enhance binding affinity to target sites .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's inhibition of AChE suggests a mechanism that could lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on cyclohexyl derivatives showed that this compound had superior antibacterial activity compared to other structural analogs, particularly against Gram-positive bacteria .

- Anticancer Effects : In a study involving melanoma cell lines, this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Neuroprotective Potential : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS), further establishing its potential therapeutic applications in neuroprotection .

Eigenschaften

IUPAC Name |

cyclohexyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCYRCZQZGTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342677 | |

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-84-4 | |

| Record name | Cyclohexyl(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.